molecular formula C5H11ClN2O2 B13600569 (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-onehydrochloride

(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-onehydrochloride

Cat. No.: B13600569
M. Wt: 166.60 g/mol
InChI Key: AZPGEVGVMXTWBS-HJXLNUONSA-N
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Description

(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-onehydrochloride is a chemical compound with a unique structure that includes an amino group, a hydroxymethyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-onehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidinone derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.

    Purification: After the reaction, the product is purified using techniques such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the amino group can produce amines.

Scientific Research Applications

(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-onehydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5R)-3-(Aminomethyl)-5-(hydroxymethyl)pyrrolidin-2-one
  • (3S,5R)-3-(Hydroxymethyl)-5-(methylamino)pyrrolidin-2-one

Uniqueness

(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-onehydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific applications.

Properties

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C5H10N2O2.ClH/c6-4-1-3(2-8)7-5(4)9;/h3-4,8H,1-2,6H2,(H,7,9);1H/t3-,4+;/m1./s1

InChI Key

AZPGEVGVMXTWBS-HJXLNUONSA-N

Isomeric SMILES

C1[C@@H](NC(=O)[C@H]1N)CO.Cl

Canonical SMILES

C1C(NC(=O)C1N)CO.Cl

Origin of Product

United States

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